2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses 2-bromo-5-nitrofuran and 3-methylphenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran . The reaction conditions often involve heating under reflux to facilitate the coupling process.
Industrial production methods may involve optimizing these reaction conditions to increase yield and reduce costs. This could include using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: Due to its pharmacological properties, it is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Wirkmechanismus
The mechanism of action of 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, but may include interactions with proteins involved in inflammation or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid include other furan derivatives such as 2-furoic acid and 5-nitrofuran-2-carboxylic acid. These compounds share similar structural features and biological activities, but differ in their specific functional groups and properties . The uniqueness of this compound lies in its specific combination of a furan ring with a nitrophenyl and acetic acid moiety, which may confer distinct pharmacological properties and applications.
Eigenschaften
Molekularformel |
C13H11NO5 |
---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
2-[3-methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5/c1-8-5-12(19-11(8)7-13(15)16)9-3-2-4-10(6-9)14(17)18/h2-6H,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
CHKQTEKQOXDMKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.